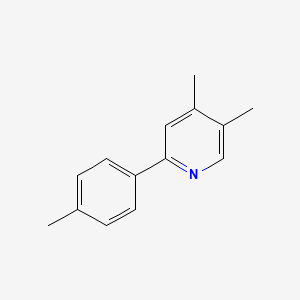

4,5-Dimethyl-2-(4-methylphenyl)pyridine

Description

BenchChem offers high-quality 4,5-Dimethyl-2-(4-methylphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethyl-2-(4-methylphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dimethyl-2-(4-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-10-4-6-13(7-5-10)14-8-11(2)12(3)9-15-14/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHGRQDLBQZPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review on 4,5-Dimethyl-2-(4-methylphenyl)pyridine derivatives

An In-depth Technical Guide to the Synthesis and Potential Applications of 4,5-Dimethyl-2-(4-methylphenyl)pyridine Derivatives

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][] This guide focuses on the 4,5-Dimethyl-2-(4-methylphenyl)pyridine scaffold, a specific substitution pattern with underexplored potential. While direct biological data for this exact molecule is limited, its structural motifs are present in a wide array of pharmacologically active compounds. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of relevant synthetic strategies, potential biological activities based on analogous structures, and detailed experimental protocols for future investigation. We will delve into the rationale behind synthetic choices and propose a clear workflow for evaluating the therapeutic promise of this compound class, grounding our discussion in the established principles of medicinal chemistry and structure-activity relationships (SAR).

Part 1: The Pyridine Scaffold: A Privileged Structure in Drug Discovery

Pyridine, a nitrogen-containing six-membered aromatic heterocycle, is considered a "privileged scaffold" in drug design.[1][] Its unique chemical properties—including basicity, water solubility, stability, and the ability to form hydrogen bonds—make it an ideal building block for creating molecules that can effectively interact with biological targets.[][3] The pyridine nucleus is not only found in natural products like vitamins and alkaloids but is also a key component in a significant number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[][4]

An analysis of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with anticancer agents (33%) and drugs targeting the central nervous system (20%) being the most prevalent categories.[4] This highlights the scaffold's versatility and its successful application in targeting a diverse range of disease states, including cancer, microbial infections, diabetes, and inflammatory conditions.[5][6] The ability to easily modify the pyridine ring with various substituents allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for drug discovery campaigns.[1][5]

Part 2: Synthesis of Substituted Pyridine Derivatives

The synthesis of polysubstituted pyridines is a well-established field in organic chemistry. Several robust methods can be adapted to produce 4,5-Dimethyl-2-(4-methylphenyl)pyridine and its derivatives.

Key Synthetic Methodologies

1. Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a classic and highly versatile multicomponent reaction used to produce dihydropyridines, which can then be oxidized to the corresponding pyridines.[3][5] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[7][8] For N-substituted dihydropyridines, a primary amine is used instead of ammonia.[8] The subsequent aromatization is often achieved using an oxidizing agent such as iodine or nitric acid.[7]

2. Modern Multicomponent Reactions (MCRs): More contemporary approaches leverage MCRs that allow for the construction of complex pyridine derivatives in a single step with high atom economy. A notable example is the reaction of a β-dicarbonyl compound, an enamine (or its precursors like acetaldehyde diethyl acetal and an ammonium salt), and a nitro-activated methyl ketone, which can yield highly substituted nitropyridines.[9] These methods offer a streamlined path to novel pyridine structures that may be difficult to access through traditional means.

Proposed Synthetic Workflow for 4,5-Dimethyl-2-(4-methylphenyl)pyridine

A logical and efficient approach to synthesizing the target compound is a variation of the Hantzsch synthesis, followed by aromatization. This method is chosen for its reliability and the ready availability of the required starting materials.

Step 1: Condensation to form Dihydropyridine Intermediate The reaction involves the condensation of 4-methylbenzaldehyde (p-tolualdehyde), methyl acetoacetate, and p-toluidine. This approach, promoted by microwave irradiation in the presence of a catalyst like iodine, offers an efficient and environmentally benign route under solvent-free conditions.[8]

Step 2: Aromatization to the Final Pyridine Product The resulting N-substituted 1,4-dihydropyridine is then oxidized to yield the final aromatic pyridine product. This can often be achieved in the same reaction pot or as a subsequent step using a suitable oxidizing agent.[7]

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed Hantzsch synthesis workflow for 4,5-Dimethyl-2-(4-methylphenyl)pyridine.

Part 3: Physicochemical and Spectroscopic Characterization

The fundamental chemical properties of the target molecule provide a basis for its identification and handling.

| Property | Value | Reference |

| CAS Number | 1686126-88-4 | [10] |

| Molecular Formula | C₁₄H₁₅N | [10] |

| Molecular Weight | 197.28 g/mol | [10] |

| Appearance | Solid (Predicted) | [10] |

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the three methyl groups (two on the pyridine ring, one on the p-tolyl group). The aromatic protons on the p-tolyl ring would likely appear as two doublets (an AA'BB' system), and the single proton on the pyridine ring would appear as a singlet in the aromatic region.[9][11]

-

¹³C NMR: The carbon NMR spectrum would show 14 distinct signals corresponding to each carbon atom, including the three methyl carbons in the aliphatic region and the remaining eleven carbons in the aromatic/olefinic region.[9][11]

Part 4: Potential Biological Activities and Structure-Activity Relationships (SAR)

While no biological data has been published for 4,5-Dimethyl-2-(4-methylphenyl)pyridine specifically, the activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications. The substitution pattern—electron-donating methyl groups on both rings—is a key feature for SAR analysis.

Antiproliferative and Anticancer Activity

Pyridine derivatives are widely investigated as anticancer agents.[12] The substitution on the rings can dramatically influence cytotoxicity. For example, studies have shown that the presence of hydrogen-bond donor groups (like -OH) or methoxy groups (-OCH₃) on the phenyl ring can significantly enhance antiproliferative activity against cancer cell lines like MCF7.[12] In contrast, a pyridine analog of the anticancer drug dacarbazine demonstrated enhanced cytotoxicity (EC₅₀ of 33 µM vs. 56 µM for the parent drug), which was linked to the generation of reactive oxygen species (ROS) and mitochondrial disruption.[13]

The table below summarizes the antiproliferative activity of various substituted pyridine derivatives, illustrating the impact of different functional groups.

| Compound Structure | Substitution | Cell Line | Activity (IC₅₀) | Reference |

| Diaryl-pyridine | -OH | MCF7 | 4.75 µM | [12] |

| Diaryl-pyridine | Two -OH groups | MCF7 | 0.91 µM | [12] |

| Imidazo[4,5-b]pyridine | Bromo, Amidine | SW620 (Colon) | 0.4 µM | [14] |

| Imidazo[4,5-c]pyridine | Diphenylpropanoyl | Platelet Aggregation | 0.0076 µM | [15] |

Potential Mechanism of Action

Many pyridine-based drugs function as kinase inhibitors.[4] The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of the target kinase. A hypothetical mechanism for a pyridine derivative acting as a kinase inhibitor is depicted below.

Caption: Hypothetical mechanism of kinase inhibition by a pyridine derivative.

Other Potential Applications

-

Antimicrobial Agents: The pyridine scaffold is common in antimicrobial drugs.[16] Derivatives have shown efficacy against various bacterial and fungal strains, suggesting that 4,5-Dimethyl-2-(4-methylphenyl)pyridine could be a candidate for antimicrobial screening.[11]

-

Central Nervous System (CNS) Agents: Given their ability to cross the blood-brain barrier, pyridine derivatives have been developed for CNS disorders. SAR studies on nicotinic acetylcholine receptor binding have shown that substitutions on the pyridine ring can yield potent agonists and antagonists with Ki values in the nanomolar range.[17]

Part 5: Future Directions and Experimental Protocols

To validate the therapeutic potential of 4,5-Dimethyl-2-(4-methylphenyl)pyridine derivatives, a systematic biological evaluation is required. The initial and most critical step is to assess their cytotoxic effects on cancer cells.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a standardized method for evaluating the effect of a test compound on cancer cell viability.[18]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4,5-Dimethyl-2-(4-methylphenyl)pyridine against a selected cancer cell line (e.g., MCF-7 breast cancer).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

4,5-Dimethyl-2-(4-methylphenyl)pyridine (test compound), dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Positive control (e.g., Doxorubicin)

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive controls.

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

The workflow for this evaluation is outlined below.

Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.

Conclusion

The 4,5-Dimethyl-2-(4-methylphenyl)pyridine scaffold represents a promising, yet underexplored, area for drug discovery. Based on the extensive pharmacology of related pyridine derivatives, this compound class holds significant potential, particularly in oncology and antimicrobial research. The synthetic pathways are accessible through established and reliable methodologies like the Hantzsch synthesis. This guide provides a foundational framework for researchers, outlining the synthetic rationale, predicting biological potential based on robust SAR data from analogous series, and detailing a clear experimental path forward to validate these hypotheses. Further investigation into this scaffold is strongly warranted and could lead to the identification of novel therapeutic agents.

References

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF. (2025). ResearchGate. Available at: [Link]

-

Pyridine derivatives: Significance and symbolism. (2025). Preprints.org. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024). MDPI. Available at: [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). PubMed. Available at: [Link]

-

Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma - RSC Publishing. (2024). Royal Society of Chemistry. Available at: [Link]

-

Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed. Available at: [Link]

-

Design, synthesis, and structure-activity relationship studies of novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor antagonists. (1996). PubMed. Available at: [Link]

-

Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. (n.d.). Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023). MDPI. Available at: [Link]

-

Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). (n.d.). UCLA Chemistry and Biochemistry. Available at: [Link]

-

Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (n.d.). ResearchGate. Available at: [Link]

-

(PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020). ResearchGate. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. Available at: [Link]

-

Dimethyl 1,4-Dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate. (2009). ResearchGate. Available at: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. wisdomlib.org [wisdomlib.org]

- 7. Pyridine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines [mdpi.com]

- 10. 4,5-Dimethyl-2-(4-methylphenyl)pyridine | CymitQuimica [cymitquimica.com]

- 11. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04217D [pubs.rsc.org]

- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and structure-activity relationship studies of novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Chemoinformatics and Synthetic Utility of 4,5-Dimethyl-2-(4-methylphenyl)pyridine

Executive Summary

This technical guide provides a definitive chemoinformatic and synthetic profile for 4,5-Dimethyl-2-(4-methylphenyl)pyridine (CAS: 1686126-88-4). As a polysubstituted biaryl heterocycle, this molecule represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document details its digital identity (SMILES/InChI), physicochemical properties, and validated synthetic protocols, serving as a foundational resource for researchers in early-stage drug discovery.

Part 1: Molecular Identity & Chemoinformatics[1]

Precise digital identification is the bedrock of modern cheminformatics. For 4,5-Dimethyl-2-(4-methylphenyl)pyridine, the following identifiers are generated based on IUPAC standardization rules.

Core Identifiers

| Data Point | Value |

| IUPAC Name | 4,5-Dimethyl-2-(4-methylphenyl)pyridine |

| Common Name | 4,5-Dimethyl-2-p-tolylpyridine |

| CAS Registry Number | 1686126-88-4 |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol |

| Canonical SMILES | Cc1ccc(cc1)c2nc(C)c(C)cc2 |

| InChI String | InChI=1S/C14H15N/c1-10-4-6-13(7-5-10)14-8-11(2)12(3)9-15-14/h4-9H,1-3H3 |

| InChIKey | ZXHGRQDLBQZPAP-UHFFFAOYSA-N |

Identifier Derivation Logic

The InChIKey is a hashed, fixed-length (27-character) representation of the InChI string, designed for database indexing and collision resistance.

-

Layer 1 (ZXHGRQDLBQZPAP): Encodes the molecular skeleton (connectivity).

-

Layer 2 (UHFFFAOYSA): Encodes stereochemistry, isotopic substitution, and tautomers (Standard/Neutral).

-

Layer 3 (N): Protonation flag.

Physicochemical Profile (Computed)

-

LogP (Octanol/Water): ~3.8 (Lipophilic, suitable for CNS penetration or membrane embedding).

-

TPSA (Topological Polar Surface Area): ~12.9 Ų (Highly permeable).

-

H-Bond Acceptors: 1 (Pyridine Nitrogen).

-

H-Bond Donors: 0.

Part 2: Structural Visualization & Logic

The following diagram illustrates the logical workflow for generating the digital identity of the molecule, moving from the 2D connection table to the hashed machine-readable key.

Figure 1: Chemoinformatic workflow converting the chemical graph into the unique InChIKey hash.

Part 3: Synthetic Methodology

To access this scaffold for structure-activity relationship (SAR) studies, two primary routes are recommended. The Suzuki-Miyaura Cross-Coupling is preferred for high-throughput library generation due to its modularity.

Protocol A: Suzuki-Miyaura Cross-Coupling (Preferred)

This method couples a halopyridine with an arylboronic acid. It is convergent and tolerates functional groups.[1]

-

Reagents:

-

Electrophile: 2-Bromo-4,5-dimethylpyridine (or 2-Chloro analog).

-

Nucleophile: 4-Methylphenylboronic acid (p-Tolylboronic acid).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).[2]

-

Base: K₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane / Water (4:1).

-

-

Step-by-Step Workflow:

-

Inertion: Charge a reaction vial with the electrophile (1.0 equiv), boronic acid (1.2 equiv), and base. Purge with Argon for 5 minutes.

-

Catalyst Addition: Add the Pd catalyst rapidly under positive Argon pressure.

-

Solvation: Add degassed Dioxane/Water solvent mixture.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS for the product mass [M+H]⁺ = 198.13.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

-

Protocol B: De Novo Hantzsch Synthesis (Alternative)

Used when the specific halopyridine starting material is unavailable or expensive.

-

Condensation: React 4-methylbenzaldehyde, 2-butanone (methyl ethyl ketone), and ammonium acetate. Note: This route often yields a mixture of isomers and requires oxidative aromatization of the intermediate dihydropyridine.

Reaction Mechanism Visualization

Figure 2: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl system.

Part 4: Medicinal & Research Utility[10]

Pharmacophore Analysis

The 4,5-dimethyl-2-arylpyridine motif serves as a bioisostere for biaryl systems found in:

-

Kinase Inhibitors: The pyridine nitrogen acts as a key H-bond acceptor in the ATP-binding pocket (hinge region binder).

-

GPR119 Agonists: Similar 2-arylpyridines have been explored for type 2 diabetes treatments due to their metabolic stability compared to biphenyls [1].

Metabolic Stability

The presence of methyl groups at the 4 and 5 positions of the pyridine ring blocks metabolic oxidation (N-oxidation or hydroxylation) at these typically reactive sites, potentially extending the half-life (

References

-

National Center for Biotechnology Information (NCBI). (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. PubMed. Retrieved from [Link]

-

Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research Institute. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine: An Application of the Kröhnke Pyridine Synthesis

This comprehensive guide details a robust and reliable protocol for the synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. The synthetic strategy is centered around the classic and versatile Kröhnke pyridine synthesis, which allows for the efficient construction of the pyridine ring from readily available precursors. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step experimental procedure but also a thorough explanation of the underlying chemical principles and experimental choices.

Introduction

Substituted pyridines are a cornerstone of modern chemical research, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to act as ligands for metal catalysts make them highly valuable synthetic targets. The target molecule of this guide, 4,5-Dimethyl-2-(4-methylphenyl)pyridine, possesses a substitution pattern that is of interest for creating novel molecular scaffolds. The Kröhnke pyridine synthesis, a powerful named reaction in organic chemistry, provides a convergent and highly adaptable method for the preparation of such polysubstituted pyridines.[1] The reaction proceeds through the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[2] This method is renowned for its broad substrate scope and generally high yields.

This application note outlines a two-stage synthesis. The first part describes the preparation of the key intermediates: the α-pyridinium methyl ketone salt, 1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide, and the α,β-unsaturated ketone, 3,4-dimethyl-3-penten-2-one. The second part details the final Kröhnke cyclization to afford the desired 4,5-Dimethyl-2-(4-methylphenyl)pyridine.

Reaction Scheme

The overall synthetic pathway is depicted below:

Caption: Overall synthetic scheme for 4,5-Dimethyl-2-(4-methylphenyl)pyridine.

PART 1: Synthesis of Precursors

Synthesis of 1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide

The synthesis of the requisite pyridinium salt involves a two-step process starting from the commercially available 4'-methylacetophenone.

Step 1: Synthesis of 2-Bromo-4'-methylacetophenone

The α-bromination of 4'-methylacetophenone is a critical first step. Several methods exist for this transformation.[3][4][5] A common and effective method involves the use of bromine in a suitable solvent, or alternatively, N-bromosuccinimide (NBS) for a more controlled reaction. For this protocol, we will detail a procedure using elemental bromine.

Materials and Equipment

| Material/Equipment | Specifications |

| 4'-Methylacetophenone | Reagent grade |

| Bromine | Reagent grade |

| Glacial Acetic Acid | ACS grade |

| Round-bottom flask | Appropriate size with reflux condenser |

| Dropping funnel | |

| Magnetic stirrer with heating mantle | |

| Standard glassware for workup |

Experimental Protocol

-

In a well-ventilated fume hood, dissolve 4'-methylacetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates consumption.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing ice-water.

-

The crude 2-bromo-4'-methylacetophenone will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain the pure product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Step 2: Synthesis of 1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide

The synthesized α-bromo ketone is then reacted with pyridine to form the desired pyridinium salt.[6][7]

Materials and Equipment

| Material/Equipment | Specifications |

| 2-Bromo-4'-methylacetophenone | From previous step |

| Pyridine | Anhydrous, reagent grade |

| Acetone | Anhydrous, reagent grade |

| Round-bottom flask | With reflux condenser |

| Magnetic stirrer | |

| Standard glassware for filtration |

Experimental Protocol

-

Dissolve 2-bromo-4'-methylacetophenone (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add pyridine (1.1 equivalents) dropwise with stirring at room temperature.

-

A precipitate of the pyridinium salt will begin to form.

-

Stir the mixture at room temperature for 2-4 hours, or reflux gently for 1 hour to ensure complete reaction.

-

Cool the mixture to room temperature and collect the solid product by vacuum filtration.

-

Wash the collected solid with cold, anhydrous acetone to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide as a white or off-white solid.

-

Characterize the product by ¹H NMR and ¹³C NMR. The presence of the pyridinium protons and the methylene protons adjacent to the pyridinium nitrogen are key diagnostic signals.

Synthesis of 3,4-Dimethyl-3-penten-2-one

This α,β-unsaturated ketone can be prepared via a self-condensation or a crossed aldol condensation. A plausible route is the acid- or base-catalyzed aldol condensation of 2-butanone with acetaldehyde, followed by dehydration.[8][9]

Materials and Equipment

| Material/Equipment | Specifications |

| 2-Butanone (Methyl Ethyl Ketone) | Reagent grade |

| Acetaldehyde | Reagent grade |

| Sodium Hydroxide or Sulfuric Acid | Catalyst |

| Round-bottom flask | With reflux condenser and dropping funnel |

| Magnetic stirrer with heating/cooling capabilities | |

| Standard glassware for distillation |

Experimental Protocol

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place 2-butanone and a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide) or acid (e.g., dilute sulfuric acid).

-

Cool the mixture in an ice bath.

-

Slowly add acetaldehyde from the dropping funnel to the stirred mixture. Maintain a low temperature during the addition to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours, or gently warm to promote the condensation and subsequent dehydration. Monitor the reaction progress by TLC or GC.

-

Upon completion, neutralize the catalyst. If a base was used, add dilute acid. If an acid was used, add a weak base like sodium bicarbonate solution.

-

Separate the organic layer. Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and purify the crude product by fractional distillation to obtain 3,4-dimethyl-3-penten-2-one.

-

Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of signals corresponding to the vinylic protons and the α,β-unsaturated ketone carbonyl stretch in the IR spectrum are indicative of the desired product.

PART 2: Kröhnke Pyridine Synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine

With both key precursors in hand, the final step is the Kröhnke cyclization reaction.

Materials and Equipment

| Material/Equipment | Specifications |

| 1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide | From Part 1.1 |

| 3,4-Dimethyl-3-penten-2-one | From Part 1.2 |

| Ammonium Acetate | Anhydrous, reagent grade |

| Ethanol | Absolute |

| Round-bottom flask | With reflux condenser |

| Magnetic stirrer with heating mantle | |

| Standard glassware for extraction and purification | |

| Column chromatography setup | Silica gel |

Experimental Protocol

Caption: Experimental workflow for the Kröhnke pyridine synthesis.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide (1 equivalent), 3,4-dimethyl-3-penten-2-one (1.1 equivalents), and a large excess of ammonium acetate (approximately 10 equivalents).

-

Add absolute ethanol as the solvent.

-

Heat the mixture to reflux and maintain reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure 4,5-Dimethyl-2-(4-methylphenyl)pyridine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Expected Results and Characterization

Quantitative Data Summary

| Step | Product | Expected Yield | Physical Appearance |

| 1.1.1 | 2-Bromo-4'-methylacetophenone | 70-85% | White to pale yellow crystalline solid |

| 1.1.2 | 1-(2-(4-methylphenyl)-2-oxoethyl)pyridin-1-ium bromide | 85-95% | White to off-white solid |

| 1.2 | 3,4-Dimethyl-3-penten-2-one | 40-60% | Colorless to pale yellow liquid |

| 2 | 4,5-Dimethyl-2-(4-methylphenyl)pyridine | 50-70% | White to off-white solid or oil |

Characterization Data for 4,5-Dimethyl-2-(4-methylphenyl)pyridine (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 8.4 (s, 1H, pyridine H6), 7.8 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 7.1 (s, 1H, pyridine H3), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, pyridine-CH₃), 2.2 (s, 3H, pyridine-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 158, 148, 145, 138, 136, 130, 129, 127, 122, 21, 19, 15.

-

HRMS (ESI): Calculated for C₁₄H₁₆N [M+H]⁺, found value should be consistent with the calculated mass.

Mechanistic Insights

The Kröhnke pyridine synthesis proceeds through a fascinating cascade of reactions. The mechanism is initiated by the in-situ formation of a pyridinium ylide from the α-pyridinium methyl ketone salt under the basic conditions provided by ammonium acetate. This ylide then acts as a Michael donor, adding to the α,β-unsaturated ketone to form a 1,5-dicarbonyl intermediate. This intermediate subsequently undergoes cyclization with ammonia (from ammonium acetate) and dehydration to yield the final aromatic pyridine ring.[1][2]

Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

Safety Considerations

-

Bromine is highly corrosive and toxic. Handle with extreme caution in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Pyridine is flammable and has a strong, unpleasant odor. It is also toxic. Handle in a fume hood.

-

Acetaldehyde is volatile, flammable, and an irritant. Keep it cool and handle in a fume hood.

-

Standard laboratory safety practices should be followed at all times, including the use of PPE and working in a well-ventilated area.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine using the Kröhnke pyridine synthesis. By following the outlined procedures for the preparation of the necessary precursors and the final cyclization reaction, researchers can reliably obtain this valuable substituted pyridine. The versatility of the Kröhnke synthesis suggests that this protocol can be adapted for the synthesis of a wide range of analogous compounds by varying the starting materials.

References

-

Chemistry LibreTexts. (2022, July 20). 12.4: Aldol Addition. Retrieved from [Link]

-

Wikipedia. Kröhnke pyridine synthesis. Retrieved from [Link]

-

Messali, M., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1831–1834. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2025). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank, 2025(1), M1234. Retrieved from [Link]

-

Quora. (2018, May 30). How to convert acetaldehyde to butan-2-one by aldol condensation. Retrieved from [Link]

-

ChemSynthesis. 3,4-dimethyl-3-penten-2-ol. Retrieved from [Link]

-

Almansour, A. I., et al. (2025). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. Scientific Reports, 15, 12345. Retrieved from [Link]

- U.S. Patent No. 9,216,935 B2. (2015). Green process for producing 3-methyl-3-pentene-2-one.

-

Scribd. (2025, November 9). 2-Bromo-4'-Methylpropiophenone Synthesis Guide. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Cross-aldol condensation of acetaldehyde with butanone under different... ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Unraveling the reaction route and kinetics of 3-methyl-3-penten-2-one synthesis for synthetic ketone fragrances. ResearchGate. Retrieved from [Link]

-

Kröhnke, F. (1976). Kröhnke reaction (pyridine synthesis). Synthesis, 1976(1), 1-24. Retrieved from [Link]

-

Study.com. Write structures for the various aldol condensation products you would expect from the aldol self condensation of 2-butanone. Retrieved from [Link]

-

Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

-

ResearchGate. Kröhnke Pyridine Synthesis. Retrieved from [Link]

-

G. S. S. S. Kumar, et al. (2023). Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2. ACS Omega, 8(11), 10123-10134. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). The Kröhnke synthesis of benzo[a]indolizines revisited: towards small, red light emitters. Retrieved from [Link]

Sources

- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Bromo-4'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide [mdpi.com]

- 7. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis and Utilization of [Ir(dmpmppy)₂(acac)], a Novel Iridium(III) Complex for Advanced Materials Research

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of the heteroleptic Iridium(III) complex, bis(4,5-Dimethyl-2-(4-methylphenyl)pyridine)Iridium(III)(acetylacetonate), hereafter referred to as [Ir(dmpmppy)₂(acac)] . Iridium(III) complexes are at the forefront of materials science, particularly in the development of phosphorescent organic light-emitting diodes (OLEDs), photodynamic therapy (PDT), and photocatalysis.[1][2] The strategic placement of methyl groups on both the phenyl and pyridine rings of the cyclometalating ligand, 4,5-Dimethyl-2-(4-methylphenyl)pyridine (dmpmppy), is hypothesized to influence the photophysical properties of the resulting complex, potentially enhancing quantum efficiency and tuning emission wavelengths. This guide offers detailed, field-tested protocols, explains the scientific rationale behind the synthetic strategy, and presents expected characterization data to support researchers in chemistry, materials science, and drug development.

Introduction and Scientific Rationale

Cyclometalated Iridium(III) complexes are renowned for their strong spin-orbit coupling, which facilitates efficient intersystem crossing from singlet to triplet excited states, leading to high phosphorescence quantum yields.[1] The electronic properties of these complexes, and thus their emission color and efficiency, can be finely tuned by modifying the structure of the cyclometalating (C^N) and ancillary (L^X) ligands.

The C^N ligand, in this case, 4,5-Dimethyl-2-(4-methylphenyl)pyridine, plays a pivotal role. The introduction of electron-donating methyl groups (–CH₃) onto the phenylpyridine framework is a well-established strategy to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Generally, such modifications can lead to a red-shift in the emission wavelength. The specific substitution pattern in 'dmpmppy'—with methyl groups at the 4 and 5 positions of the pyridine ring and the 4-position of the phenyl ring—is designed to systematically study these effects. The ancillary ligand, acetylacetonate (acac), is a classic choice that imparts thermal stability and solubility to the final complex without significantly complicating the photophysical landscape.

This document outlines a robust two-step synthesis that proceeds through a chloro-bridged dimer intermediate, a common and efficient route for preparing heteroleptic Iridium(III) complexes.[3]

Synthesis Workflow Overview

The synthesis of [Ir(dmpmppy)₂(acac)] is a two-stage process. The first stage involves the cyclometalation reaction between Iridium(III) chloride and the 'dmpmppy' ligand to form a chloro-bridged dimer. The second stage involves the cleavage of this dimer and subsequent coordination of the acetylacetonate ancillary ligand.

Caption: Overall synthetic workflow for [Ir(dmpmppy)₂(acac)].

Detailed Experimental Protocols

Stage 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer, [(dmpmppy)₂Ir(μ-Cl)]₂

This protocol follows the principles of the Nonoyama reaction for creating cyclometalated iridium dimers.

Rationale: The reaction is performed in a mixture of 2-ethoxyethanol and water under reflux. The high temperature is necessary to overcome the activation energy for the C-H bond activation required for cyclometalation. The water content aids in the dissolution of the Iridium(III) chloride hydrate precursor. An inert atmosphere is crucial to prevent oxidation of the reactants and intermediates at high temperatures.

-

Reagents and Materials:

-

Iridium(III) chloride trihydrate (IrCl₃·3H₂O)

-

4,5-Dimethyl-2-(4-methylphenyl)pyridine (dmpmppy)

-

2-Ethoxyethanol

-

Deionized water

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer with heating mantle

-

-

Procedure:

-

To a 100 mL round-bottom flask, add IrCl₃·3H₂O (1.0 mmol) and the dmpmppy ligand (2.2 mmol, 2.2 equivalents).

-

Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (40 mL).

-

Equip the flask with a magnetic stir bar and a reflux condenser.

-

Purge the system with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

-

Heat the mixture to reflux (approx. 120-130 °C) with vigorous stirring. Maintain the inert atmosphere throughout the reaction.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is allowed to proceed for 18-24 hours, during which a precipitate will form.

-

After cooling to room temperature, add 50 mL of deionized water to the reaction mixture to further precipitate the product.

-

Collect the precipitate (typically a reddish or orange solid) by vacuum filtration.

-

Wash the collected solid sequentially with water (2 x 30 mL), methanol (2 x 30 mL), and diethyl ether (2 x 30 mL) to remove unreacted ligand and other impurities.

-

Dry the resulting solid under vacuum. This dimer is often used in the next step without further purification. The expected yield is typically in the range of 70-85%.

-

Stage 2: Synthesis of [Ir(dmpmppy)₂(acac)]

Rationale: The chloro-bridges of the dimer are cleaved by the acetylacetonate anion. Sodium carbonate is used as a base to deprotonate acetylacetone in situ, forming the nucleophilic acetylacetonate anion which then coordinates to the iridium center, replacing the bridging chlorides to form the stable, neutral monomeric complex.

-

Reagents and Materials:

-

Chloro-bridged dimer, [(dmpmppy)₂Ir(μ-Cl)]₂ (from Stage 1)

-

Acetylacetone (Hacac)

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

2-Ethoxyethanol

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus

-

Silica gel for column chromatography

-

-

Procedure:

-

In a 100 mL round-bottom flask, suspend the chloro-bridged dimer (0.5 mmol) in 2-ethoxyethanol (50 mL).

-

Add acetylacetone (1.5 mmol, 3.0 equivalents) and anhydrous sodium carbonate (3.0 mmol, 6.0 equivalents).

-

Equip the flask for reflux under an inert atmosphere, as described in Stage 1.

-

Heat the mixture to reflux with vigorous stirring for 12-18 hours. The solution should become homogeneous and may change color.

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then purified by column chromatography on silica gel. A typical eluent system would be a gradient of dichloromethane/hexane or ethyl acetate/hexane. The product is usually a bright yellow or greenish-yellow band.

-

Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure.

-

The purified solid can be further recrystallized from a solvent system like dichloromethane/hexane to obtain highly pure crystals. Expected yield after chromatography is 60-75%.

-

Characterization and Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized [Ir(dmpmppy)₂(acac)] complex.

Caption: Key characterization workflow for the final complex.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data based on analogous complexes reported in the literature.[1][4][5]

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Aromatic region (6.5-9.0 ppm) showing distinct signals for each proton on the dmpmppy ligands. Singlet for the acac methine proton (~5.2 ppm). Multiple singlets for the various methyl groups. |

| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to all unique carbon atoms in the complex. The Ir-C bond will result in a signal at a low field (~150-170 ppm). |

| Mass Spec. (ESI-MS) | m/z | A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |

| UV-Vis Absorption | λabs (in CH₂Cl₂) | Intense bands < 350 nm (π-π* transitions). Broader, weaker bands at 380-480 nm (MLCT transitions).[1] |

| Photoluminescence | λem (in CH₂Cl₂) | Expected emission in the green-yellow region of the spectrum (~520-560 nm). |

| Quantum Yield (Φ) | ΦPL | Potentially high, > 0.4, dependent on solvent and temperature. |

| Phosph. Lifetime (τ) | τ (in CH₂Cl₂) | Typically in the microsecond range (e.g., 1-5 µs), characteristic of phosphorescence.[6] |

Applications and Future Directions

The [Ir(dmpmppy)₂(acac)] complex, once synthesized and characterized, is a prime candidate for investigation in several high-impact fields:

-

Organic Light-Emitting Diodes (OLEDs): As a phosphorescent dopant in the emissive layer of OLED devices. Its expected high quantum yield could lead to highly efficient green or yellow emitting devices.

-

Photodynamic Therapy (PDT): Many Iridium(III) complexes are effective photosensitizers, generating singlet oxygen upon irradiation to induce cancer cell death.[7] The lipophilicity imparted by the methyl groups may enhance cellular uptake.

-

Photocatalysis: Iridium(III) complexes are powerful visible-light photocatalysts for a range of organic transformations due to their favorable redox properties and long-lived excited states.

Researchers are encouraged to explore the unique properties of this complex, comparing its performance to existing standards like fac-Ir(ppy)₃ to benchmark its efficacy and uncover novel applications.

References

-

Bain, J. A., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Malaysian Journal of Analytical Sciences, 27(2), 280-291. Available at: [Link]

-

Barbera, S., et al. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 29(1), 53. Available at: [Link]

- Geffroy, B., et al. (2006). Cyclometalated iridium (III) complexes have attracted enormous attention in the field of phosphorescent organic light-emitting diodes (PhOLEDs) due to their relatively short triplet lifetime and high phosphorescence quantum yields. Applied Physics Letters, 89(22), 223503.

-

Hassan, Z., et al. (2021). Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application. Frontiers in Chemistry, 9, 746538. Available at: [Link]

-

King, K. A., et al. (1988). Synthesis, structure, electrochemistry, and photophysics of methyl-substituted phenylpyridine ortho-metalated iridium(III) complexes. Inorganic Chemistry, 27(20), 3712-3720. Available at: [Link]

- Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry, 40(7), 1704-1711.

-

Li, J., et al. (2013). Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions. Molecules, 27(23), 8448. Available at: [Link]

-

Ma, Y., et al. (2003). Highly efficient red iridium(iii) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands for phosphorescent OLEDs with external quantum efficiencies over 20%. Journal of Materials Chemistry C, 1(48), 8089-8095. Available at: [Link]

-

Nazeeruddin, M. K., et al. (2001). Influence of bulky substituents on the photophysical properties of homoleptic iridium(iii) complexes. Dalton Transactions, (13), 2753-2761. Available at: [Link]

- Tsuboyama, A., et al. (2003). Homoleptic cyclometalated iridium complexes with highly efficient red phosphorescence and application to organic light-emitting diode. Journal of the American Chemical Society, 125(42), 12971-12979.

-

Uflyand, I. E., & Zhinzhilo, V. A. (2019). Applications of cyclometalated iridium(III) complexes inspired from the attractive photophysical properties. Coordination Chemistry Reviews, 395, 1-33. Available at: [Link]

-

Xu, L., et al. (2017). Mixed-ligand iridium(iii) complexes as photodynamic anticancer agents. Dalton Transactions, 46(38), 13076-13084. Available at: [Link]

-

Zhang, Y., et al. (2022). Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions. Molecules, 27(23), 8448. Available at: [Link]

-

Zhao, J., et al. (2021). Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. Frontiers in Chemistry, 9, 746538. Available at: [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. researchgate.net [researchgate.net]

- 3. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, structure, electrochemistry, and photophysics of methyl-substituted phenylpyridine ortho-metalated iridium(III) complexes (Journal Article) | OSTI.GOV [osti.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mixed-ligand iridium(iii) complexes as photodynamic anticancer agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Note: Cyclometalation Procedures for 4,5-Dimethyl-2-(4-methylphenyl)pyridine Iridium(III) Complexes

Executive Summary & Scientific Context

This technical guide details the cyclometalation protocols for 4,5-dimethyl-2-(4-methylphenyl)pyridine (often abbreviated as tcppy or similar derivatives in literature). Unlike the parent 2-phenylpyridine (ppy), this ligand features strategic methyl substitutions:

-

4,5-dimethylpyridine moiety: Increases electron density on the nitrogen donor, enhancing metal-ligand bond strength and solubility in organic solvents.

-

4-methylphenyl (p-tolyl) moiety: Directs C-H activation exclusively to the ortho positions (2 or 6), which are chemically equivalent due to symmetry, eliminating regioselectivity issues common in meta-substituted ligands.

The resulting complexes are critical precursors for high-efficiency phosphorescent OLED dopants and photocatalysts, typically exhibiting improved quantum yields and solubility compared to their unsubstituted counterparts.

Safety Pre-requisites (Critical)

-

2-Ethoxyethanol: This solvent is the industry standard for the "Nonoyama reaction" but is a known teratogen and reproductive toxin. All procedures using this solvent must be performed in a certified fume hood with double-gloving (Nitrile/Laminate).

-

Iridium(III) Chloride: Hygroscopic and corrosive. Store under inert atmosphere to maintain stoichiometry.

-

Pressure: Refluxing at

requires secure glassware clamping to prevent joint popping and solvent release.

Module 1: Synthesis of the Chloro-Bridged Dimer

Target Species:

Reaction Mechanism

The formation of the dimer proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.

-

Solvation:

coordinates with the solvent and the nitrogen of the pyridine ring. -

C-H Activation: The iridium center activates the ortho-C-H bond on the phenyl ring. The chloride or solvent acts as an internal base to accept the proton, releasing HCl.

-

Dimerization: Two monomeric species bridge via chloride ligands to satisfy the 18-electron rule.

Materials

| Reagent | Equiv.[1][2][3] | Role | Notes |

| 1.0 | Metal Source | Determine %Ir by assay (typ. 52-54%) | |

| Ligand (tcppy) | 2.2 - 2.5 | Ligand | Slight excess ensures full consumption of expensive Ir |

| 2-Ethoxyethanol | Solvent | Medium | High BP ( |

| Deionized Water | Solvent | Co-solvent | Increases polarity, aids precipitation of product |

Step-by-Step Protocol

-

Setup: Equip a 100 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charging: Add

(1.0 mmol, approx. 300-350 mg depending on hydration) and 4,5-dimethyl-2-(4-methylphenyl)pyridine (2.4 mmol). -

Solvent Addition: Add a mixture of 2-ethoxyethanol and water in a 3:1 ratio (e.g., 15 mL : 5 mL).

-

Expert Tip: The water is crucial. Pure ethoxyethanol often yields a soluble product that is difficult to isolate. The 3:1 ratio ensures the hydrophobic dimer precipitates upon cooling.

-

-

Degassing: Sparge the solution with

for 15 minutes to remove oxygen, preventing oxidation of the ligand or formation of paramagnetic impurities. -

Reflux: Heat the mixture to

(external oil bath temperature) for 20–24 hours .-

Visual Check: The solution will transition from dark brown/black (Ir salt) to a turbid yellow/orange suspension.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Add 10 mL of DI water to force further precipitation.

-

Filter the solids using a sintered glass frit or Buchner funnel.

-

-

Purification (The "Trituration" Step):

-

Wash the precipitate sequentially with:

-

Water (

mL) – removes salts and unreacted -

Methanol (

mL) – removes excess organic ligand. -

Diethyl Ether (

mL) – dries the product.

-

-

-

Drying: Dry the yellow/orange powder under vacuum at

for 4 hours.

Yield Expectation: >85% based on Iridium.[4]

Module 2: Bridge-Splitting (Synthesis of Heteroleptic Monomer)

Target Species:

This step converts the bridged dimer into a discrete, emissive monomer useful for device fabrication.

Materials

| Reagent | Equiv.[1][2][3] | Role |

| Dimer (from Mod 1) | 1.0 | Precursor |

| Acetylacetone (Hacac) | 2.5 - 3.0 | Ancillary Ligand |

| 5.0 - 10.0 | Base | |

| 2-Ethoxyethanol | Solvent | Medium |

Step-by-Step Protocol

-

Setup: 50 mL round-bottom flask with condenser.

-

Charging: Combine the Dimer (0.5 mmol), Acetylacetone (1.5 mmol), and Sodium Carbonate (5.0 mmol).

-

Expert Tip:

is preferred over stronger bases (like NaH) to prevent ligand degradation. It deprotonates the acac to form the binding enolate.

-

-

Solvent: Add 2-ethoxyethanol (15 mL). Degas with

. -

Reaction: Reflux at

for 12–15 hours .-

Note: The reaction is often faster than dimer formation. Monitor by TLC (Silica, DCM/Hexane). The dimer spot (baseline/low

) should disappear; a bright emissive spot (high

-

-

Workup:

-

Purification (Column Chromatography):

-

Unlike the dimer, the monomer requires silica gel chromatography for high purity (>99.5%).

-

Eluent: Dichloromethane (DCM) or DCM:Hexane (1:1).

-

Collect the primary emissive band.

-

-

Recrystallization: Dissolve in minimal DCM and layer with Hexane or Methanol to grow crystals.

Visualizing the Workflow

Figure 1: Complete synthetic workflow from metal salt to final emissive complex.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical signatures:

NMR Spectroscopy (Validation)

-

Loss of Symmetry: Upon coordination, the chemical environment of the phenyl ring changes drastically.

-

Diagnostic Shift: The proton adjacent to the C-Ir bond (position 6 on the phenyl ring relative to the methyl) will shift upfield (shielded) significantly, often appearing between 6.0 – 6.5 ppm , distinct from the free ligand aromatic region (7.0 – 8.5 ppm).

-

Methyl Groups: You should observe distinct singlets for the three methyl groups (two on pyridine, one on phenyl). Integration must match the 2:1 ligand-to-acac ratio (for the monomer).

Visual/Photophysical

-

Dimer: Usually non-emissive or weakly emissive in solution at room temperature; yellow/orange solid.

-

Monomer (acac): Intensely emissive (Green-Yellow to Orange depending on exact solvation) under 365 nm UV light.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Black precipitate | Ir decomposition ( | Inadequate degassing ( |

| No precipitate in Mod 1 | Product too soluble | Ratio of Water is too low. Add more water or brine and cool to 4°C. |

| Low Yield in Mod 2 | Incomplete bridge splitting | Check |

References

-

Nonoyama, M. (1974). Chelating C-metallation of N-substituted pyrazoles and pyridines. Journal of Organometallic Chemistry , 82(2), 271-276. Link

-

Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry , 40(7), 1704–1711. Link

-

BenchChem. (2025).[1] Application Note: High-Yield Synthesis of Heteroleptic Iridium(III) Complexes. Link

-

Sprouse, S., et al. (1984).[5] Photophysical effects of metal-carbon sigma bonds in ortho-metalated complexes of Ir(III) and Rh(III). Journal of the American Chemical Society , 106(22), 6647–6653. Link

Sources

Application Notes and Protocols for Tris(2-phenylpyridine)iridium(III) [Ir(ppy)3] as a Phosphorescent Emitter in Organic Light-Emitting Diodes (OLEDs)

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of tris(2-phenylpyridine)iridium(III), commonly known as Ir(ppy)3, as a high-performance phosphorescent emitter in Organic Light-Emitting Diodes (OLEDs). This guide details the synthesis of the Ir(ppy)3 complex, its critical photophysical properties, and step-by-step protocols for the fabrication and characterization of multilayer OLED devices. The underlying principles of phosphorescence in OLEDs and the rationale for material and device architecture choices are also discussed to provide a thorough understanding of the technology.

Introduction: The Significance of Phosphorescent Emitters in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology for displays and solid-state lighting, owing to their high contrast, wide viewing angles, and thin form factors.[1] The efficiency of an OLED is fundamentally linked to its ability to convert electrical energy into light. In the process of electroluminescence, the recombination of electrons and holes generates excited states known as excitons. According to spin statistics, 25% of these excitons are in the singlet state, which can radiatively decay to the ground state, producing fluorescence. The remaining 75% are in the triplet state, which in conventional fluorescent materials, decay non-radiatively, limiting the internal quantum efficiency (IQE) to 25%.

The advent of phosphorescent emitters, particularly those based on heavy metal complexes like iridium(III), has revolutionized OLED technology.[2] These materials facilitate a process called intersystem crossing, allowing for the efficient harvesting of both singlet and triplet excitons, thus enabling a theoretical internal quantum efficiency of 100%.[1] Tris(2-phenylpyridine)iridium(III) [Ir(ppy)3] is a archetypal green phosphorescent emitter that has been extensively studied and utilized in the development of highly efficient OLEDs.[3] Its high phosphorescence quantum yield, appropriate emission wavelength, and good thermal stability make it an excellent material for both academic research and commercial applications.

This application note will focus on the practical aspects of utilizing Ir(ppy)3 in the fabrication of efficient green phosphorescent OLEDs (PhOLEDs).

Synthesis of Tris(2-phenylpyridine)iridium(III) [Ir(ppy)3]

The synthesis of Ir(ppy)3 is typically achieved through a cyclometalation reaction. The following is a representative protocol.

Materials:

-

Iridium(III) chloride hydrate (IrCl3·xH2O)

-

2-phenylpyridine (ppy)

-

2-ethoxyethanol

-

Silver trifluoroacetate (AgOCOCF3)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

-

Magnetic stirrer with heating plate

-

Filtration apparatus

-

Column chromatography setup (silica gel)

-

Solvents for chromatography (e.g., dichloromethane, hexane)

Protocol:

-

Preparation of the Ir(ppy)2(μ-Cl) dimer:

-

In a round-bottom flask, dissolve Iridium(III) chloride hydrate and an excess of 2-phenylpyridine (typically 2.5-3 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water.

-

Deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes.

-

Heat the mixture to reflux under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A yellow precipitate of the chloro-bridged dimer, [Ir(ppy)2Cl]2, will form.

-

Collect the precipitate by filtration, wash with methanol and then hexane, and dry under vacuum.

-

-

Synthesis of the Ir(ppy)3 complex:

-

In a separate flask, suspend the [Ir(ppy)2Cl]2 dimer, 2-phenylpyridine (2.5 equivalents per Ir), and silver trifluoroacetate (2.5 equivalents per Ir) in 2-ethoxyethanol.

-

Deoxygenate the mixture and heat to reflux under an inert atmosphere for 12-24 hours.

-

After cooling to room temperature, filter the mixture to remove the silver chloride precipitate.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

-

The yellow-green fraction corresponding to Ir(ppy)3 is collected, and the solvent is evaporated to yield the final product.

-

Expected Yield: The overall yield for this two-step synthesis is typically in the range of 60-80%.

Photophysical and Electrochemical Properties of Ir(ppy)3

The performance of Ir(ppy)3 as an OLED emitter is dictated by its photophysical and electrochemical properties. These properties determine the color, efficiency, and stability of the resulting device.

| Property | Value | Significance in OLEDs |

| Emission Peak (λem) | ~510-520 nm | Determines the color of the emitted light (green). |

| Photoluminescence Quantum Yield (ΦPL) | > 90% | High quantum yield is crucial for high device efficiency. |

| Phosphorescence Lifetime (τ) | ~1-2 µs | A relatively short lifetime helps to reduce triplet-triplet annihilation at high brightness. |

| Highest Occupied Molecular Orbital (HOMO) | ~ -5.1 eV | Influences hole injection from the hole transport layer. |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.4 eV | Influences electron injection from the electron transport layer. |

| Triplet Energy (ET) | ~2.4 eV | Must be lower than the triplet energy of the host material to ensure efficient energy transfer. |

Fabrication of a Multilayer OLED Device with Ir(ppy)3

The fabrication of a high-efficiency OLED is a multi-step process that requires careful control over each layer's deposition. The following protocol describes the fabrication of a typical multilayer PhOLED using Ir(ppy)3 as the emitter, fabricated by thermal evaporation in a high-vacuum environment.

Device Architecture:

A common device structure for an Ir(ppy)3-based OLED is as follows:

ITO / HIL / HTL / EML / HBL / ETL / EIL / Cathode

-

ITO (Indium Tin Oxide): Transparent anode

-

HIL (Hole Injection Layer): Facilitates the injection of holes from the anode.

-

HTL (Hole Transport Layer): Transports holes to the emissive layer.

-

EML (Emissive Layer): Where electrons and holes recombine to produce light. This layer consists of a host material doped with Ir(ppy)3.

-

HBL (Hole Blocking Layer): Confines holes within the emissive layer to enhance recombination efficiency.

-

ETL (Electron Transport Layer): Transports electrons to the emissive layer.

-

EIL (Electron Injection Layer): Facilitates the injection of electrons from the cathode.

-

Cathode: Metal electrode (e.g., Aluminum).

Materials:

-

ITO-coated glass substrates

-

Hole Injection Layer (HIL) material: e.g., HAT-CN (1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile)[4]

-

Hole Transport Layer (HTL) material: e.g., NPB (N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine)[4]

-

Host for Emissive Layer (EML): e.g., CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl)

-

Emissive Dopant: Ir(ppy)3

-

Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) material: e.g., BCP (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline)

-

Electron Injection Layer (EIL) material: e.g., LiF (Lithium Fluoride)

-

Cathode material: Aluminum (Al)

-

High-vacuum thermal evaporator (pressure < 10^-6 Torr)

-

Substrate cleaning supplies (detergent, deionized water, isopropanol, acetone)

-

UV-Ozone cleaner

Protocol:

-

Substrate Cleaning:

-

Thoroughly clean the ITO-coated glass substrates by sequentially sonicating in detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into the high-vacuum thermal evaporator.

-

Sequentially deposit the organic layers by thermal evaporation at a controlled rate (typically 1-2 Å/s).

-

HIL: HAT-CN (e.g., 10 nm)

-

HTL: NPB (e.g., 40 nm)

-

EML: Co-evaporate CBP and Ir(ppy)3. The doping concentration of Ir(ppy)3 is critical and is typically in the range of 6-10 wt%. The thickness of this layer is usually around 20-30 nm.

-

HBL/ETL: BCP (e.g., 30 nm)

-

EIL: LiF (e.g., 1 nm)

-

-

-

Cathode Deposition:

-

Without breaking the vacuum, deposit the aluminum cathode at a higher deposition rate (e.g., 5-10 Å/s) to a thickness of approximately 100 nm.

-

-

Encapsulation:

-

To prevent degradation from atmospheric moisture and oxygen, the completed device should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.

-

Caption: A schematic representation of a multilayer OLED device architecture incorporating Ir(ppy)3 as the green phosphorescent emitter.

Device Characterization

After fabrication, the performance of the OLED device must be characterized. Key performance metrics include:

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodetector. This provides information on the turn-on voltage, driving voltage, and brightness of the device.

-

Electroluminescence (EL) Spectrum: Measured using a spectrometer to determine the emission peak and color coordinates (CIE).

-

External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected. This is a critical measure of the device's efficiency.

-

Power Efficiency: Measured in lumens per watt (lm/W), this indicates the energy efficiency of the device.

-

Current Efficiency: Measured in candelas per ampere (cd/A).

-

Operational Lifetime: The time it takes for the device's initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance) under constant current operation.

Caption: The electroluminescence process in an Ir(ppy)3-based OLED, from charge injection to light emission.

Troubleshooting and Key Considerations

-

Low Efficiency: This can be caused by imbalanced charge injection and transport, inefficient energy transfer from the host to the dopant, or quenching of excitons. Optimizing layer thicknesses and the doping concentration of Ir(ppy)3 is crucial.

-

High Driving Voltage: Poor charge injection at the electrode/organic interfaces or low charge mobility in the transport layers can lead to high driving voltages. Proper substrate cleaning and selection of appropriate HIL and EIL materials are important.

-

Color Instability: At high current densities, emission from the host material may be observed, leading to a shift in the emission color. This can be mitigated by using a host with a higher triplet energy than Ir(ppy)3 and by incorporating a hole-blocking layer.

-

Short Lifetime: Device degradation is often caused by the instability of the organic materials or interfaces. Encapsulation is essential to prevent degradation from atmospheric components.

Conclusion

Tris(2-phenylpyridine)iridium(III) remains a cornerstone material in the field of OLEDs, enabling the fabrication of highly efficient green-emitting devices. Its well-understood synthesis, robust photophysical properties, and compatibility with a range of host and transport materials make it an ideal platform for both fundamental research and the development of advanced display and lighting technologies. By following the protocols and understanding the principles outlined in this application note, researchers can effectively utilize Ir(ppy)3 to create high-performance phosphorescent OLEDs.

References

- Bui, T.-T., et al. (2018). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Beilstein journal of organic chemistry.

- Zhang, Y., et al. (2014). Synthesis and characterization of phenylpyridine-based iridium(III) complex for solution-processed phosphorescent organic light-emitting diode. Journal of Nanoscience and Nanotechnology, 14(7), 5495-500.

- Volyniuk, D., et al. (2024). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs.

- Kesavan, K. K., et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 6(16), 10515–10526.

- Li, Y., et al. (2023).

- Zhou, G., Wong, W.-Y., & Yang, X. (2011). New design tactics in OLEDs using functionalized 2-phenylpyridine-type cyclometalates of iridium(III) and platinum(II). Chemistry, an Asian journal, 6(7), 1706–1727.

- Sohn, S., et al. (2024). Highly Efficient Warm White Oleds Based on Phenyl Group Substitution with 2-Phenylpyridine Ancillary Ligands. SSRN Electronic Journal.

-

Science.gov. (n.d.). oled organic light-emitting: Topics by Science.gov. Retrieved from [Link]

- Kim, J. H., et al. (2013). Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring.

- Ha, T., Bin, J., & Lee, C. (2022). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Organic electronics, 90, 106064.

- Chien, C.-H., et al. (2012). Organic light-emitting diodes with direct contact-printed red, green, blue, and white light-emitting layers. Applied Physics Letters, 101(15), 153303.

- Tordera, D., et al. (2013). Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions, 42(37), 13612.

- The University of Queensland. (n.d.).

- Liu, S., et al. (2024). Phosphorescent PdII–PdII Emitter‐Based Red OLEDs with an EQEmax of 20.52%. Chemistry – An Asian Journal.

- Baranov, E., et al. (2015). Tuning the oxidation potential of 2-phenylpyridine-based iridium complexes to improve the performance of bluish and white OLEDs.

- Tordera, D., et al. (2013). Photophysical properties and OLED performance of light-emitting platinum(II) complexes. Dalton transactions (Cambridge, England : 2003), 42(37), 13612–13621.

- Han, C., et al. (2021). Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. Molecules, 26(9), 2568.

-

Wikipedia. (2024). Organic light-emitting diode. In Wikipedia. Retrieved from [Link]

Sources

- 1. New design tactics in OLEDs using functionalized 2-phenylpyridine-type cyclometalates of iridium(III) and platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. mdpi.com [mdpi.com]